N-(cyclohexylmethyl)cyclopentanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)cyclopentanamine typically involves the reductive amination of cyclopentanone with cyclohexylmethylamine. This process can be carried out using various reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: N-(cyclohexylmethyl)cyclopentanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced using agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Cyclohexylmethylcyclopentanone.
Reduction: Cyclohexylmethylcyclopentanol.
Substitution: N-alkylated derivatives.
Scientific Research Applications
N-(cyclohexylmethyl)cyclopentanamine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to influence protein-protein interactions and enzyme kinetics .
Comparison with Similar Compounds
- N-(cyclohexylmethyl)cyclohexanamine
- N-(cyclohexylmethyl)cycloheptanamine
- N-(cyclohexylmethyl)cyclooctanamine
Comparison: N-(cyclohexylmethyl)cyclopentanamine is unique due to its specific ring structure, which imparts distinct steric and electronic properties. Compared to its analogs with larger ring sizes, it exhibits different reactivity and binding affinities, making it valuable for specific research applications .
Properties
IUPAC Name |
N-(cyclohexylmethyl)cyclopentanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h11-13H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVXWQHFMDYTSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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